molecular formula C37H32O6S B12312637 Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside

Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside

Cat. No.: B12312637
M. Wt: 604.7 g/mol
InChI Key: CQSHHRUFYIYQSU-UHFFFAOYSA-N
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Description

Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is a complex carbohydrate derivative. This compound is notable for its use in carbohydrate chemistry, particularly in the synthesis of oligosaccharides. The presence of multiple protecting groups, such as benzoyl, benzylidene, and naphthylmethyl, makes it a valuable intermediate in the synthesis of more complex carbohydrate structures .

Preparation Methods

The synthesis of Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Chemical Reactions Analysis

Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside undergoes several types of chemical reactions:

Common reagents used in these reactions include DDQ for oxidation, palladium on carbon (Pd/C) for hydrogenation, and various bases and acids for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is primarily used in the field of carbohydrate chemistry. Its applications include:

Mechanism of Action

The mechanism of action of Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is primarily related to its role as a protected intermediate in glycosylation reactions. The protecting groups stabilize the molecule and prevent unwanted side reactions, allowing for selective glycosylation at specific positions. The thioglycoside linkage is particularly useful for its stability and reactivity under glycosylation conditions .

Comparison with Similar Compounds

Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside can be compared with other protected thioglycosides, such as:

The uniqueness of this compound lies in its specific combination of protecting groups and its utility in selective glycosylation reactions.

Properties

Molecular Formula

C37H32O6S

Molecular Weight

604.7 g/mol

IUPAC Name

[8-(naphthalen-2-ylmethoxy)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate

InChI

InChI=1S/C37H32O6S/c38-35(27-13-4-1-5-14-27)42-34-33(39-23-25-20-21-26-12-10-11-17-29(26)22-25)32-31(41-37(34)44-30-18-8-3-9-19-30)24-40-36(43-32)28-15-6-2-7-16-28/h1-22,31-34,36-37H,23-24H2

InChI Key

CQSHHRUFYIYQSU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC6=CC=CC=C6C=C5)OC(O1)C7=CC=CC=C7

Origin of Product

United States

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